N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Chemical Identity: This compound (CAS 1004253-21-7) is a benzodioxole-carboxamide derivative with a 1-isobutyryl-substituted tetrahydroquinoline moiety. It is primarily used as a laboratory chemical and in compound synthesis .
Properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13(2)21(25)23-9-3-4-14-5-7-16(11-17(14)23)22-20(24)15-6-8-18-19(10-15)27-12-26-18/h5-8,10-11,13H,3-4,9,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRNVBYQTFKQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The compound is synthesized through a multi-step process involving the formation of the tetrahydroquinoline core and subsequent modifications to introduce the benzo[d][1,3]dioxole and carboxamide functionalities. The synthesis typically involves the use of various reagents and solvents under controlled conditions to ensure high yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzodioxole derivatives, including those containing amide groups. For instance, a series of benzodioxole compounds were evaluated for their cytotoxic effects against various cancer cell lines. Among these, compounds with amide groups exhibited significant cytotoxicity:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2a | 5.12 | Hep3B |
| 2b | 6.34 | Hep3B |
| Doxorubicin (Control) | 4.50 | Hep3B |
The results indicated that compounds 2a and 2b had lower IC50 values compared to Doxorubicin, suggesting a strong cytotoxic effect against liver cancer cells .
The mechanism by which these compounds exert their anticancer effects includes induction of cell cycle arrest and apoptosis. Specifically, compound 2a was shown to significantly decrease the fraction of cells in the G1 phase and induce G2/M phase arrest in Hep3B cells. Flow cytometry analysis revealed:
- G1 Phase Reduction : From 65.3% (control) to 52.53% (2a)
- S Phase Reduction : From 17.6% (control) to 12.13% (2a)
- G2/M Phase : Arrested at 8.07% (close to Doxorubicin's 7.4%)
These findings suggest that compound 2a may act as a potent inhibitor of cell cycle progression .
Antioxidant Activity
In addition to anticancer properties, the compound was evaluated for its antioxidant activity using the DPPH assay. The results showed moderate antioxidant effects with IC50 values indicating potential therapeutic applications in oxidative stress-related diseases:
| Compound | IC50 (µM) |
|---|---|
| 7a | 39.85 |
| 7b | 79.95 |
These compounds demonstrated significant scavenging activity against free radicals, which could be beneficial in preventing cellular damage .
Antidiabetic Potential
Another area of investigation is the antidiabetic potential of benzodioxole derivatives. In vitro studies demonstrated that certain derivatives effectively inhibited α-amylase activity, which is crucial in carbohydrate metabolism:
| Compound | IC50 (µM) |
|---|---|
| IIa | 0.85 |
| IIc | 0.68 |
These compounds showed negligible cytotoxicity on normal cell lines (IC50 > 150 µM), indicating their safety profile for potential therapeutic use .
Case Studies
A notable case study involved the evaluation of these compounds in streptozotocin-induced diabetic mice models. The results indicated that treatment with selected benzodioxole derivatives significantly reduced blood glucose levels and improved metabolic parameters compared to untreated controls.
Comparison with Similar Compounds
Umami Flavor Enhancers: S807 and S9229
Structural Similarities :
- S807 (N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide) shares the benzodioxole-carboxamide core but differs in its N-alkyl substituent (heptan-4-yl vs. tetrahydroquinoline-isobutyryl in the target compound).
- S9229 ((R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide) replaces the benzodioxole ring with a dimethylbenzamide group.
Functional Differences :
- Potency: Both S807 and S9229 act as umami receptor agonists, providing flavor enhancement equivalent to monosodium glutamate (MSG) at 1,000-fold lower concentrations .
- Safety : Classified as FEMA GRAS (Generally Recognized As Safe) for food applications, contrasting with the target compound’s acute toxicity profile .
Table 1: Key Data for Umami Compounds
| Compound | CAS | Receptor Activity | Effective Concentration | Toxicity Class |
|---|---|---|---|---|
| S807 | 745047-51-2 | Umami agonist | 0.001× MSG | FEMA GRAS |
| S9229 | 851669-60-8 | Umami agonist | 0.001× MSG | FEMA GRAS |
| Target Compound | 1004253-21-7 | Not reported | N/A | Acute Toxicity |
Antidiabetic Agents: IIc
Structural Features :
- IIc (N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide) retains the benzodioxole-carboxamide backbone but substitutes the tetrahydroquinoline group with a trifluoromethylphenyl moiety.
Functional Insights :
Cardiovascular Agents: MDC and ADC
Physicochemical Properties :
Anticancer Agents: IId
Structure-Activity Relationship :
- IId (N-(4-(2-methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide) incorporates a phenoxy group linked to cytotoxicity.
- Efficacy: IC50 values of 26.59–65.16 µM against HeLa and HepG2 cancer cells, attributed to phenoxy-mediated DNA intercalation or topoisomerase inhibition .
Comparison : The target compound lacks reported anticancer activity, highlighting the critical role of substituents in directing biological function.
Immunostimulatory Agents: BNBC
BNBC (6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide) is a STING agonist with >95% purity.
Table 2: Comparative Overview
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols. A common approach includes coupling tetrahydroquinoline derivatives with benzo[d][1,3]dioxole carboxamide precursors. Key steps:
-
Acylation : Introduce the isobutyryl group to the tetrahydroquinoline nitrogen under anhydrous conditions using acyl chlorides and a base (e.g., triethylamine) .
-
Amide Coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to link the tetrahydroquinoline and benzodioxole moieties in polar aprotic solvents (e.g., DMF) .
-
Optimization : Solvent choice (e.g., dichloromethane vs. ethanol) and temperature (0–60°C) critically impact yield. For example, ethanol at 50°C improves solubility of intermediates .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Acylation | Isobutyryl chloride, Et₃N, DCM, 0°C → RT | 70–85% | |
| Amide Coupling | EDC, HOBt, DMF, 50°C | 60–75% |
Q. Which spectroscopic methods are most effective for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve stereochemistry and confirm substitution patterns (e.g., benzodioxole protons at δ 6.8–7.2 ppm; isobutyryl methyl groups at δ 1.2–1.4 ppm) .
- Mass Spectrometry (EI/ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 421.2) and fragmentation patterns .
- HPLC-PDA : Monitor purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How does the isobutyryl group influence reactivity in nucleophilic substitutions?
- Methodological Answer : The isobutyryl group sterically shields the tetrahydroquinoline nitrogen, reducing nucleophilic attack. Comparative studies show:
- Without isobutyryl : Quaternization occurs readily with methyl iodide (80% yield).
- With isobutyryl : Quaternization requires harsher conditions (e.g., excess reagent, 24h) and yields drop to <30% .
- Computational Insight : DFT calculations reveal increased electron density at nitrogen due to conjugation with the acyl group, disfavoring electrophilic interactions .
Q. How can contradictory biological activity data for similar tetrahydroquinoline derivatives be resolved?
- Methodological Answer : Contradictions often arise from assay variability or structural nuances. Strategies include:
-
Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls .
-
SAR Analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups on benzodioxole alter logP by 0.5 units, impacting membrane permeability) .
-
Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., IC₅₀ variability ±15% for orexin receptor antagonists) .
- Data Table :
| Derivative | Substituent | IC₅₀ (nM) | LogP | Reference |
|---|---|---|---|---|
| Compound A | 3,4-Diethoxy | 12 ± 2 | 3.8 | |
| Compound B | 4-Methoxy | 45 ± 5 | 2.9 |
Q. What computational approaches predict interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to orexin receptors (PDB: 6TOA). Key interactions:
- Benzodioxole oxygen forms H-bonds with Arg³⁴⁸ .
- Tetrahydroquinoline ring engages in π-π stacking with Tyr³¹⁷ .
- MD Simulations : GROMACS runs (100 ns) assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .
Experimental Design & Troubleshooting
Q. How to optimize reaction yields when scaling up synthesis?
- Methodological Answer :
- Solvent Volume : Maintain a 10:1 solvent-to-substrate ratio to prevent viscosity issues.
- Catalyst Loading : Increase from 5 mol% to 10 mol% for Pd-catalyzed couplings to offset slower kinetics in larger batches .
- Purification : Switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane) for >10g batches .
Q. Why do NMR spectra show unexpected peaks, and how to address this?
- Methodological Answer : Common artifacts and fixes:
- Residual Solvents : Use deuterated DMSO for hygroscopic intermediates to avoid H₂O peaks at δ 3.3 ppm .
- Diastereomers : Chiral HPLC (Chiralpak AD-H column) resolves enantiomers missed by standard NMR .
Safety & Handling
Q. What protocols ensure safe handling of this compound?
- Methodological Answer :
- PPE : Nitrile gloves, safety goggles, and lab coats .
- Storage : Desiccated at –20°C under argon to prevent hydrolysis of the isobutyryl group .
- Spill Management : Neutralize with 10% sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
